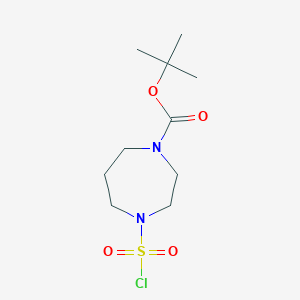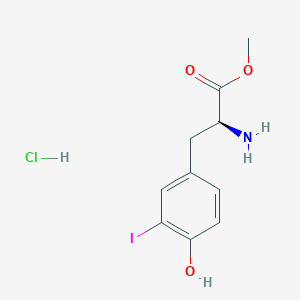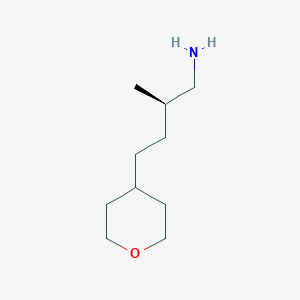
Tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate” is likely an organosulfur compound. Organosulfur compounds are organic compounds that contain sulfur. They are often associated with foul odors, but many of the sweetest compounds known are organosulfur derivatives .
Molecular Structure Analysis
The molecule likely contains a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a sulfonyl chloride group (-SO2Cl) and a tert-butyl ester group attached to the ring .Chemical Reactions Analysis
The sulfonyl chloride group is typically very reactive and can undergo various reactions such as substitution reactions with nucleophiles . The ester group can participate in reactions such as hydrolysis, reduction, and transesterification .Physical And Chemical Properties Analysis
Based on the functional groups present, we can infer that this compound is likely to be a solid under normal conditions. It probably has a relatively high melting point due to the presence of the sulfonyl chloride group .Aplicaciones Científicas De Investigación
Catalytic Applications and Synthesis
Synthesis of Rho–Kinase Inhibitors : The compound is utilized in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for Rho–kinase inhibitor K-115. This synthesis demonstrates the compound's importance in producing therapeutically significant molecules (Gomi et al., 2012).
Asymmetric Synthesis of Amines : Tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate is relevant in the synthesis of N-tert-butanesulfinyl imines, serving as intermediates for the asymmetric synthesis of amines. This showcases its role in creating compounds with specific chiral properties, crucial for pharmaceuticals (Ellman et al., 2002).
Material Science and Organic Photoreactions
- Self-Assembly and Molecular Arrays : Research into 4-tert-butylbenzoic acid and aliphatic diamines has led to the development of new three-dimensional molecular arrays. These arrays are formed through self-assembly directed by NH⋅⋅⋅O hydrogen bonding, demonstrating the structural versatility and potential application in material science (Armstrong et al., 2002).
Organic Synthesis and Chemical Reactions
Oxidative Radical-Triggered Carbocyclizations : A study on catalytic diazosulfonylation of enynals with arylsulfonyl hydrazides using tert-butyl hydroperoxide as the oxidant showcases the compound's role in facilitating regioselective synthesis of sulfonylated diazoindenes through oxidative radical-triggered carbocyclizations (Hao et al., 2016).
Nucleophilic Substitutions and Radical Reactions : The versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry is highlighted through their use in nucleophilic substitutions and radical reactions. These processes modify the benzene ring and lead to a variety of compounds, demonstrating the compound's utility in complex organic syntheses (Jasch et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used as a reagent in the synthesis of other compounds, or it could have potential applications in fields like medicinal chemistry if it exhibits biological activity .
Propiedades
IUPAC Name |
tert-butyl 4-chlorosulfonyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O4S/c1-10(2,3)17-9(14)12-5-4-6-13(8-7-12)18(11,15)16/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPZHYQMQBAWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1603173-59-6 |
Source


|
| Record name | tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2612030.png)


![2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide](/img/structure/B2612034.png)
![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/no-structure.png)
![4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2612037.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2612041.png)
![2-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2612043.png)
![3-Bromo-1,7,7-trimethyl-4-(morpholin-4-ylcarbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2612045.png)
![N-(o-tolyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2612047.png)



